Certified Purity vs. Free Base
The oxalate salt reference standard (1261268-85-2) is certified at ≥98% HPLC purity with full characterization data for regulatory compliance, whereas the free base analog (89226-49-3, Manidipine Impurity 1 Free Base/Impurity 4) is routinely supplied as a technical-grade intermediate at 95% HPLC purity. This quantitative purity gap of at least 3 percentage points in certified grade is critical for impurity quantification, where accurate standard purity directly determines the accuracy of impurity content measurement in finished pharmaceutical products.
| Evidence Dimension | Certified HPLC Purity (min.) |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | Manidipine Impurity 1 Free Base (CAS 89226-49-3): 95% HPLC |
| Quantified Difference | ≥3 percentage points higher certified purity |
| Conditions | HPLC analysis per vendor Certificate of Analysis; target compound stored sealed at 2–8 °C; free base purity specification from distributor CoA. |
Why This Matters
A 3% differential in standard purity can produce a proportional bias in impurity quantification during ANDA batch release, potentially pushing a borderline batch out of ICH Q3A acceptance criteria when the same impurity is measured against different standard grades.
